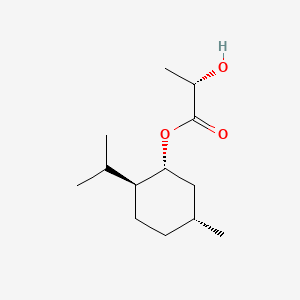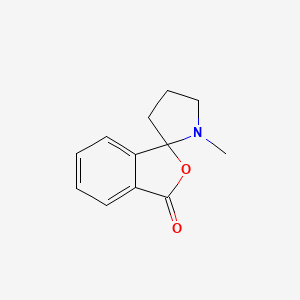
Shihunine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Shihunine is a member of 2-benzofurans.
Applications De Recherche Scientifique
Anti-Diabetic Effects
Shihunine, a water-soluble Orchidaceae alkaloid found in the stems of Dendrobium loddigesii, a Chinese herb, has shown promising anti-diabetic effects. A study demonstrated that a shihunine-rich extract of D. loddigesii significantly reduced body weight, fasting blood sugar, and serum lipid levels in db/db mice. It also improved serum insulin levels and glucose tolerance. The extract's mechanism involves up-regulating adenosine monophosphate (AMP)-activated protein kinase phosphorylation (p-AMPK), peroxisome proliferator-activated receptor α (PPARα), and glucose transporter 4 (GLUT4) in liver or adipose tissues (Li et al., 2019).
Synthesis Applications
Shihunine has been recognized as an important synthon in the synthesis of 2-(2,4-Dibromobut-2-enoyl)benzoate, a compound useful for creating phthalazin-1(2H)-one and Shihunine itself. This process involves a regioselective 2,4-dibromohydration of conjugated enynes (Yuan et al., 2018).
Pharmacological Chaperone Design
In the context of pharmacological chaperone design for diseases like Gaucher's disease and Parkinson's, Shihunine demonstrated potential. It showed high binding ability to β-glucocerebrosidase (GCase), a significant factor in these diseases. Molecular dynamics simulations confirmed the stability of Shihunine's binding conformation, suggesting its suitability for GCase binding and potential as a pharmacological chaperone (Huang et al., 2014).
Biological Activity Evaluation
A study on the polar extracts of Dendrobium species revealed that compounds including Shihunine showed weak α-glucosidase inhibitory activity and weak anti-inflammatory activity, without cytotoxic effects. This indicates potential applications in antioxidant and neuroprotective activities (Chen et al., 2018).
Propriétés
Numéro CAS |
4031-12-3 |
|---|---|
Nom du produit |
Shihunine |
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
1'-methylspiro[2-benzofuran-3,2'-pyrrolidine]-1-one |
InChI |
InChI=1S/C12H13NO2/c1-13-8-4-7-12(13)10-6-3-2-5-9(10)11(14)15-12/h2-3,5-6H,4,7-8H2,1H3 |
Clé InChI |
YWAAZZCPWLHJAN-UHFFFAOYSA-N |
SMILES |
CN1CCCC12C3=CC=CC=C3C(=O)O2 |
SMILES canonique |
CN1CCCC12C3=CC=CC=C3C(=O)O2 |
Synonymes |
shihunine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



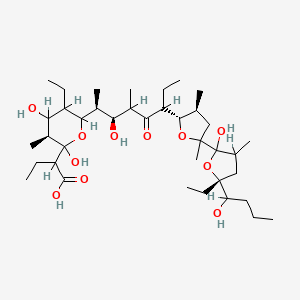
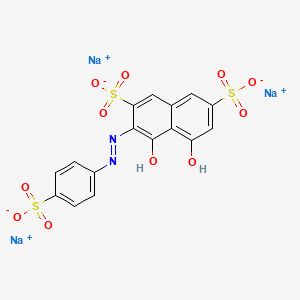
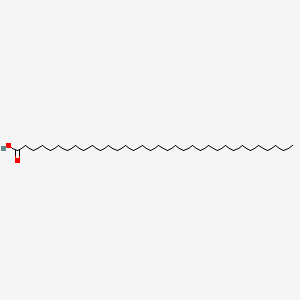
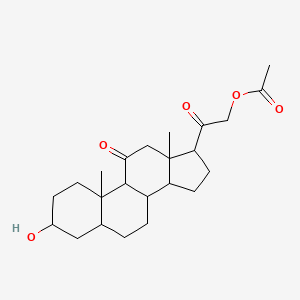
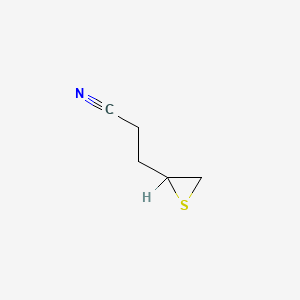
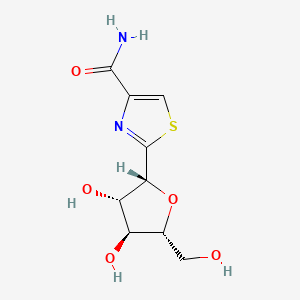
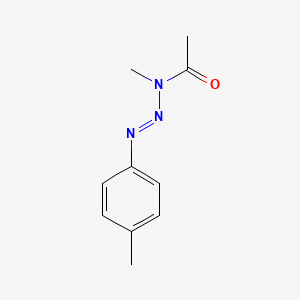
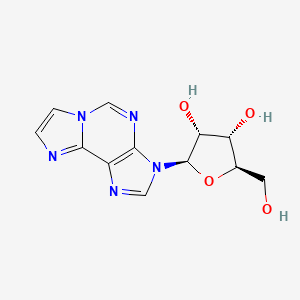
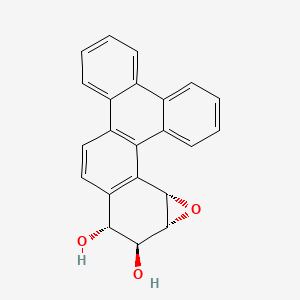
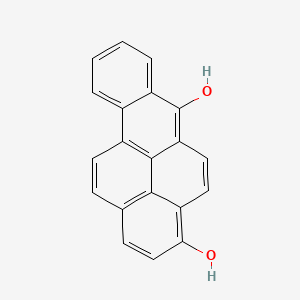
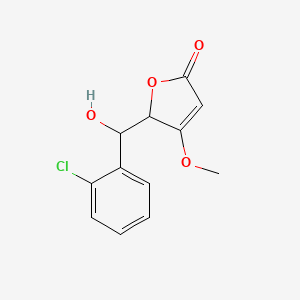
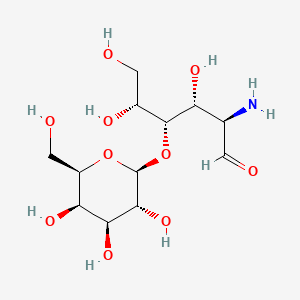
![[(7R,8S,9S,10S,13S,14S,17R)-17-ethynyl-10-hydroperoxy-7,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B1212838.png)
